![molecular formula C17H15Cl2NO3 B303022 N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide](/img/structure/B303022.png)
N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide, also known as ADC, is a chemical compound that has been widely used in scientific research. It is a small molecule that can selectively bind to a specific protein target, making it a valuable tool for studying the function of that protein.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide involves the selective binding of the compound to a specific protein target. This binding can result in a variety of effects, depending on the function of the protein. For example, if the protein is an enzyme, the binding of this compound may inhibit its activity. Alternatively, if the protein is involved in a signaling pathway, the binding of this compound may disrupt the pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein target that it binds to. In general, the binding of this compound can result in changes to protein function, which can have downstream effects on cellular processes. For example, if this compound binds to an enzyme involved in a metabolic pathway, it may disrupt the pathway and alter the levels of metabolites in the cell.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide in lab experiments is its selectivity for a specific protein target. This allows researchers to study the function of that protein in a controlled manner. Additionally, this compound can be used in a variety of experimental setups, including in vitro assays and in vivo imaging studies.
One limitation of using this compound in lab experiments is its low yield during synthesis. This can make it difficult to obtain large quantities of the compound for use in experiments. Additionally, the binding of this compound to a specific protein target may not accurately reflect the function of that protein in a cellular context.
Zukünftige Richtungen
There are several future directions for research involving N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide. One area of interest is the development of new synthesis methods that can improve the yield of the compound. Additionally, researchers are interested in identifying new protein targets for this compound, which can expand its applications in scientific research. Finally, there is interest in using this compound in drug discovery, as it has the potential to selectively target specific proteins involved in disease processes.
Synthesemethoden
The synthesis of N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide involves several steps, starting with the reaction of 3-acetylphenol with 3,5-dichloro-4-ethoxybenzoyl chloride in the presence of a base. This produces an intermediate, which is then treated with sodium hydride and dimethyl sulfate to yield the final product, this compound. The overall yield of this process is around 30%.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide has been used in a variety of scientific research applications, including drug discovery, protein labeling, and protein-protein interaction studies. It has been shown to selectively bind to a specific protein target, making it a valuable tool for studying the function of that protein. Additionally, this compound has been used as a fluorescent probe for imaging studies, as well as a chemical tool for studying the structure and function of proteins.
Eigenschaften
Molekularformel |
C17H15Cl2NO3 |
---|---|
Molekulargewicht |
352.2 g/mol |
IUPAC-Name |
N-(3-acetylphenyl)-3,5-dichloro-4-ethoxybenzamide |
InChI |
InChI=1S/C17H15Cl2NO3/c1-3-23-16-14(18)8-12(9-15(16)19)17(22)20-13-6-4-5-11(7-13)10(2)21/h4-9H,3H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
COKUZHVAUYVESS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC(=C2)C(=O)C)Cl |
Kanonische SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC(=C2)C(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.